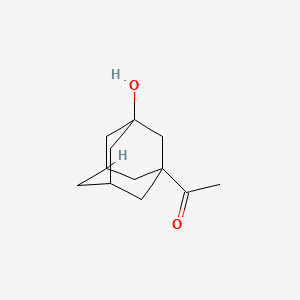
1-(3-羟基-1-金刚烷基)乙酮
概述
描述
1-(3-Hydroxy-1-adamantyl)ethanone, also known as HAE, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. This compound is a derivative of adamantane, a tricyclic hydrocarbon, and is synthesized through a multi-step process.
科学研究应用
有机合成
1-(3-羟基-1-金刚烷基)乙酮参与了多种有机反应:
计算化学
总之,1-(3-羟基-1-金刚烷基)乙酮在药物化学、材料科学、有机合成、纳米技术、化学催化和计算化学领域具有巨大的潜力。 其多方面的应用不断推动着科学进步 {svg_2}. 如果您想了解任何特定领域的详细信息,请随时提问! 😊
作用机制
Target of Action
Adamantane derivatives, in general, have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They often interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
Adamantane derivatives often undergo radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Biochemical Pathways
The radical-based functionalization reactions of adamantane derivatives can potentially affect various biochemical pathways .
Result of Action
The unique stability and reactivity of adamantane derivatives can potentially lead to diverse molecular and cellular effects .
Action Environment
The compound is recommended to be stored at -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
生化分析
Biochemical Properties
1-(3-Hydroxy-1-adamantyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as NADPH oxidase, reducing the production of reactive oxygen species . Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can modulate the activity of certain kinases, impacting cell signaling pathways .
Cellular Effects
The effects of 1-(3-Hydroxy-1-adamantyl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . By modulating these pathways, 1-(3-Hydroxy-1-adamantyl)ethanone can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can reduce the expression of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes .
Molecular Mechanism
At the molecular level, 1-(3-Hydroxy-1-adamantyl)ethanone exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Hydroxy-1-adamantyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Hydroxy-1-adamantyl)ethanone remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged reduction in oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 1-(3-Hydroxy-1-adamantyl)ethanone vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Hydroxy-1-adamantyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can influence the metabolism of fatty acids and glucose, leading to changes in energy production and storage . Additionally, 1-(3-Hydroxy-1-adamantyl)ethanone can modulate the activity of enzymes involved in detoxification processes, enhancing the removal of harmful substances from the body .
Transport and Distribution
The transport and distribution of 1-(3-Hydroxy-1-adamantyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization of 1-(3-Hydroxy-1-adamantyl)ethanone within cells can influence its activity and function, as it may interact with different biomolecules depending on its distribution .
Subcellular Localization
1-(3-Hydroxy-1-adamantyl)ethanone is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function can be affected by its localization, as different compartments contain distinct sets of biomolecules . For example, in the mitochondria, 1-(3-Hydroxy-1-adamantyl)ethanone can influence energy production and oxidative stress, while in the nucleus, it can modulate gene expression . Targeting signals and post-translational modifications play a crucial role in directing the compound to specific compartments .
属性
IUPAC Name |
1-(3-hydroxy-1-adamantyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGLYJERYAKTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC3CC(C1)CC(C3)(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343737 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39917-38-9 | |
| Record name | 1-(3-Hydroxy-1-adamantyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


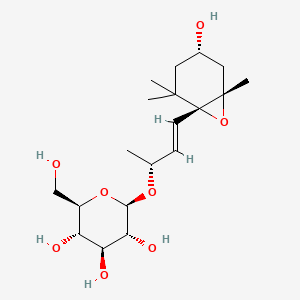
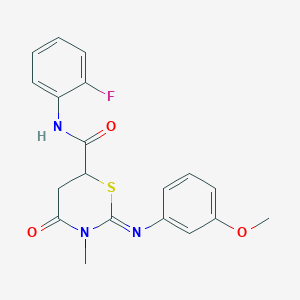
![N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide](/img/structure/B1200224.png)
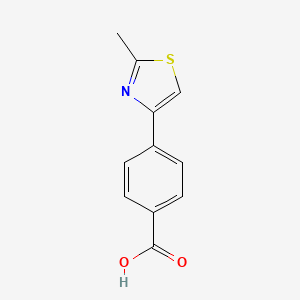
![3-[3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1200227.png)
![1-(1,3-Benzodioxol-5-yl)-2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)ethanol](/img/structure/B1200229.png)
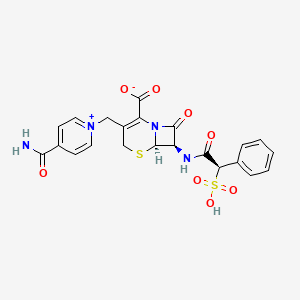
![4-Chlorobenzoic acid 2-(2-amino-3-cyano-1-pyrrolo[3,2-b]quinoxalinyl)ethyl ester](/img/structure/B1200231.png)

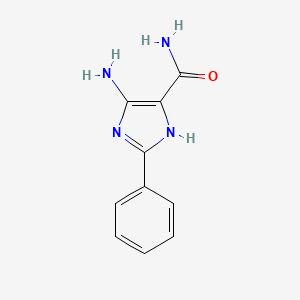


![7-Oxabicyclo[4.1.0]hept-3-ene](/img/structure/B1200238.png)